N-(3-hydroxypropyl)-3-oxobutanamide
Description
N-(3-hydroxypropyl)-3-oxobutanamide is an organic compound characterized by a 3-oxobutanamide backbone substituted with a 3-hydroxypropyl group at the nitrogen atom. The hydroxypropyl moiety imparts hydrophilic properties, making it suitable for applications requiring aqueous solubility, such as drug delivery systems or polymer chemistry .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO3/c1-6(10)5-7(11)8-3-2-4-9/h9H,2-5H2,1H3,(H,8,11) |
InChI Key |
KTPYGIIAPUGSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-oxobutanamide group is a versatile scaffold, with its properties modulated by substituents on the nitrogen atom. Below is a comparative analysis of N-(3-hydroxypropyl)-3-oxobutanamide and key analogs:
Structural and Functional Differences
Key Observations:
- Hydrophilicity : The hydroxypropyl group enhances water solubility compared to the hydrophobic diisopropyl substituent .
- Reactivity: The dimethylaminopropyl analog may exhibit basicity due to the tertiary amine, enabling pH-dependent interactions absent in the hydroxypropyl variant .
Research Findings:
- Drug Delivery : Hydroxypropyl-substituted amides are used in coupling reactions to enhance drug solubility, as seen in pyridine-based drug candidates .
- Polymer Chemistry : 3-Oxobutanamide derivatives are incorporated into polymers (e.g., reaction products with benzimidazole dyes) to improve mechanical properties .
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